molecular formula C25H54BN B3336046 Methyltrioctylammonium borohydride CAS No. 17083-38-4

Methyltrioctylammonium borohydride

Cat. No.: B3336046
CAS No.: 17083-38-4
M. Wt: 379.5 g/mol
InChI Key: UHMVZDZCXGNDJJ-UHFFFAOYSA-N
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Description

Methyltrioctylammonium borohydride (CAS 17083-38-4) is an ammonium borohydride salt presented as a pale yellow oily liquid . With a molecular formula of C₂₅H₅₄N·BH₄ and a molecular weight of 383.55 g/mol, this compound serves as a source of hydride ions (H⁻) . In research, borohydride reagents are primarily valued for their reducing capabilities, effectively reducing aldehydes and ketones to their corresponding primary and secondary alcohols, respectively . The mechanism involves nucleophilic addition of hydride to the electrophilic carbonyl carbon, followed by protonation to yield the alcohol product . Unlike more aggressive reducing agents, borohydride species typically leave esters and amides unaffected, offering greater functional group selectivity . The quaternary ammonium cation component can enhance solubility in organic media, making it a potential phase-transfer catalyst or a stabilizing agent in the synthesis of metal nanoparticles, as seen with similar alkyl ammonium borohydrides . For optimal stability, this reagent must be stored under an inert atmosphere and refrigerated (2 to 8 °C) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

InChI

InChI=1S/C25H54N.B/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMVZDZCXGNDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-38-4
Record name Ammonium, methyltrioctyl-, borohydride
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Record name Methyltrioctylammonium borohydride
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Synthetic Methodologies for Methyltrioctylammonium Borohydride

Metathesis Reaction Pathways for Quaternary Ammonium (B1175870) Borohydride (B1222165) Formation

The most common and direct method for the synthesis of methyltrioctylammonium borohydride is through a metathesis reaction, also known as a double displacement reaction. This pathway involves the exchange of ions between two starting compounds in a suitable solvent. The typical precursors for this synthesis are a methyltrioctylammonium salt, most commonly methyltrioctylammonium chloride (also known by its trade name Aliquat 336), and an alkali metal borohydride, such as sodium borohydride (NaBH₄). rsc.orgwikipedia.orgnih.gov

The fundamental reaction can be represented as follows:

[N(CH₃)(C₈H₁₇)₃]Cl + NaBH₄ → [N(CH₃)(C₈H₁₇)₃]BH₄ + NaCl

In this reaction, the chloride anion from the quaternary ammonium salt is replaced by the borohydride anion from the sodium borohydride. The driving force for this reaction is often the precipitation of the inorganic salt byproduct (in this case, sodium chloride) from the reaction medium, which shifts the equilibrium towards the formation of the desired product.

The general applicability of metathesis for producing various quaternary ammonium borohydrides has been demonstrated with other ammonium cations as well. For instance, tetramethylammonium (B1211777) borohydride and other alkylated ammonium borohydrides have been successfully synthesized using similar ion exchange methods. nih.govnih.gov The choice of the halide salt of the quaternary ammonium cation can influence the reaction, with chlorides and fluorides being commonly employed. wikipedia.orgnih.gov

Solvent-Mediated Synthetic Approaches and Reaction Optimization

The choice of solvent plays a critical role in the successful synthesis of this compound via metathesis. The solvent must be able to dissolve the reactants to a sufficient extent to allow the ion exchange to occur, while ideally facilitating the precipitation of the inorganic byproduct to drive the reaction to completion.

For the synthesis of this compound from Aliquat 336 and sodium borohydride, absolute ethanol (B145695) has been used as the reaction solvent. rsc.org The reaction is typically initiated by heating the mixture to facilitate the dissolution of the reactants, followed by the addition of the borohydride salt. rsc.org The reaction proceeds with the formation of a precipitate, which is the sodium chloride byproduct. rsc.org

In related syntheses of other quaternary ammonium borohydrides, a variety of solvents have been employed, including water and dichloromethane (B109758). The selection of the solvent is often a balance between reactant solubility and product isolation. For example, in some cases, an aqueous medium can be used, but this requires careful control to minimize the hydrolysis of the borohydride anion. In other instances, aprotic solvents like dichloromethane are favored to avoid such side reactions. nih.gov

Reaction optimization often involves adjusting the temperature and reaction time. For the synthesis of Aliquat 336 borohydride, initial heating is applied, after which the reaction proceeds at a lower temperature. rsc.org The completion of the reaction is often indicated by the cessation of gas evolution (hydrogen), which can occur due to the reaction of sodium borohydride with protic solvents like ethanol or trace amounts of water. rsc.org The workup procedure typically involves filtration to remove the precipitated inorganic salt, followed by evaporation of the solvent under reduced pressure to isolate the final product. rsc.org

ParameterValue/ConditionSource
Quaternary Ammonium Salt Methyltrioctylammonium chloride (Aliquat 336) rsc.orgwikipedia.orgnih.gov
Borohydride Source Sodium borohydride (NaBH₄) rsc.org
Solvent Absolute ethanol rsc.org
Initial Temperature 323 K (50 °C) rsc.org
Workup Filtration of NaCl precipitate, solvent evaporation rsc.org

Exploration of Precursor Reactivity in Compound Generation

The reactivity of the precursors is a key factor in the synthesis of this compound. The methyltrioctylammonium cation is relatively stable and acts as a large, lipophilic counterion. The primary reactive species from the precursors are the halide anion of the quaternary ammonium salt and the borohydride anion.

The choice of the leaving group on the quaternary ammonium precursor (e.g., chloride, bromide, or iodide) can influence the reaction rate, following the general trends of nucleophilic substitution reactions. However, for metathesis reactions driven by precipitation, the solubility of the resulting inorganic salt is a more critical factor.

The reactivity of sodium borohydride is also a significant consideration. It is a versatile and selective reducing agent, but its reactivity can be moderated by the choice of solvent. In protic solvents like ethanol, it can react to produce hydrogen gas, a process that is accelerated by heat and the presence of acidic protons. rsc.org This reactivity necessitates careful control of the reaction conditions to maximize the yield of the desired borohydride salt and minimize loss of the borohydride anion through solvolysis. The reaction of sodium borohydride with water, which can be present as an impurity, also leads to the formation of sodium metaborate (B1245444) (NaBO₂) as a byproduct. rsc.org

Synthetic Routes to Isotopically Labeled Analogues for Mechanistic Probes

The synthesis of isotopically labeled analogues of this compound is crucial for conducting detailed mechanistic studies of its reactions. Isotopic labeling allows for the tracking of specific atoms or groups of atoms through a chemical transformation, providing valuable insights into reaction pathways and transition states. wikipedia.org

The most common isotopes used for labeling organic molecules are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). For this compound, labeling can be introduced in either the cation or the anion.

Labeling the Borohydride Anion:

A straightforward approach to synthesizing a deuterated analogue, methyltrioctylammonium borodeuteride ([N(CH₃)(C₈H₁₇)₃]BD₄), involves using a deuterated borohydride source in the metathesis reaction. For example, sodium borodeuteride (NaBD₄) can be used in place of sodium borohydride. This method has been successfully applied to the synthesis of other deuterated quaternary ammonium borohydrides.

Labeling the Methyltrioctylammonium Cation:

Isotopic labeling of the cation is more complex and requires the synthesis of an isotopically labeled methyltrioctylammonium precursor. This can be achieved through several strategies:

Methyl Group Labeling: To introduce a ¹³C or deuterium label into the methyl group, a labeled methyl halide (e.g., ¹³CH₃I or CD₃I) can be used in the final quaternization step of the synthesis of the methyltrioctylammonium salt.

Octyl Chain Labeling: Labeling the octyl chains would involve starting with an isotopically labeled octyl halide or alcohol in the initial synthesis of the tertiary amine precursor.

Advanced Applications in Organic Transformation Chemistry

Chemoselective Reduction Protocols in Complex Organic Synthesis

The combination of Aliquat 336 and sodium borohydride (B1222165) provides a versatile system for chemoselective reductions, allowing for the transformation of specific functional groups within complex molecules.

The phase-transfer system of Aliquat 336/NaBH₄ has been effectively used for the selective reduction of ketones to their corresponding secondary alcohols. In a study on the reduction of acetophenone (B1666503) and its para-substituted derivatives in organic solvents like ethyl acetate (B1210297) and toluene (B28343), Aliquat 336 was found to be a highly effective phase-transfer catalyst. researchgate.net The reaction proceeds with high yield under mild conditions, demonstrating the utility of the PTC method over reactions in polar solvents which are slower and give lower yields. researchgate.net The order of catalytic reactivity was determined to be tricaprylmethylammonium chloride > tetrabutylphosphonium (B1682233) bromide > tetrabutylammonium (B224687) bromide. researchgate.net

Table 1: Phase-Transfer Catalyzed Reduction of Substituted Acetophenones with NaBH₄/Aliquat 336 researchgate.net

SubstrateProductSolventYield (%)
Acetophenone1-PhenylethanolEthyl AcetateHigh
p-Chloroacetophenone1-(4-Chlorophenyl)ethanolTolueneHigh
p-Methylacetophenone1-(p-Tolyl)ethanolEthyl AcetateHigh
p-Nitroacetophenone1-(4-Nitrophenyl)ethanolTolueneHigh

This method highlights a green chemistry approach, as it allows the reaction to proceed efficiently in organic solvents with high product yield and without the formation of significant byproducts. researchgate.net

The reduction of esters typically requires harsher conditions or more powerful reducing agents than ketones. However, the use of a phase-transfer system can facilitate this transformation. A patent describes the reduction of a hydroxycarboxylic diester, specifically dimethyl (3S)-3-hydroxyoctanedioate, to the corresponding methyl (6S)-6,8-dihydroxyoctanoate. patexia.com The reaction was carried out in toluene using sodium borohydride in the presence of Aliquat 336 as the phase-transfer catalyst, achieving an 85% yield. patexia.com This process demonstrates the capability of the Aliquat 336/NaBH₄ system to selectively reduce an ester group, providing a valuable method for synthesizing diols from diester precursors. patexia.com While specific research on the reduction of thiol esters using this particular system is not prominent, the successful reduction of esters suggests potential applicability.

Reductive amination is a powerful method for forming C-N bonds. The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. The use of phase-transfer catalysts can be advantageous, particularly when dealing with reactants of differing solubilities.

Research has shown that the combination of sodium cyanoborohydride (NaBH₃CN), a milder reducing agent than NaBH₄, with Aliquat 336 creates a useful reagent system for the reductive amination of aldehydes and ketones in aprotic media. scribd.comresearchgate.netresearchgate.net The mechanism involves the Aliquat 336 facilitating the transfer of the cyanoborohydride anion into the organic phase where the imine-forming reaction occurs. This allows the reduction to proceed in solvents like acetonitrile (B52724) or tetrahydrofuran, enhancing the solubility of the reactants and promoting the reaction. scribd.com This approach avoids the need for protic solvents, which can sometimes interfere with the reaction or be incompatible with sensitive substrates.

Detailed research findings on the deoxygenation of epoxides and alcohols specifically using methyltrioctylammonium borohydride or the Aliquat 336/NaBH₄ system are not available in the reviewed literature. While a patent exists for the epoxidation of olefins using a different catalytic system that includes Aliquat 336, this is the reverse of the requested transformation. google.com The deoxygenation of epoxides is a synthetically useful transformation, but it appears to fall outside the documented applications of this particular borohydride system.

Regioselective and Stereoselective Synthetic Pathways

The control of regioselectivity is a central theme in organic synthesis, dictating the position at which a chemical bond is made or broken.

The anti-Markovnikov hydration of olefins to produce primary alcohols is a fundamental transformation. While direct addition of water is challenging, the hydroboration-oxidation sequence is a classic indirect method. The regioselectivity of hydroboration can be influenced by catalysts.

Research has demonstrated that rhodium trichloride (B1173362) (RhCl₃) can catalyze the hydroboration of olefins. mdma.chrit.edu In this context, Aliquat 336 has been employed as a phase-transfer catalyst. mdma.ch The use of a rhodium catalyst in conjunction with a borane (B79455) source can lead to a reversal of the typical regioselectivity observed in uncatalyzed hydroborations. For instance, the RhCl₃-promoted hydroboration of 1-octene, followed by oxidation, yields significant amounts of internal alcohols (2-, 3-, and 4-octanol), which contrasts with the standard anti-Markovnikov hydroboration that would primarily yield 1-octanol. mdma.ch This effect is attributed to the catalyst promoting the isomerization of the terminal alkene to internal alkenes prior to or during the hydroboration process. While this specific application does not result in a direct anti-Markovnikov hydration, it showcases the use of the Aliquat 336 phase-transfer environment in modifying the regiochemical outcome of a hydroboration reaction.

Asymmetric Reduction of Prochiral Ketones via Chiral Catalyst Systems

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, with significant implications in the pharmaceutical and fine chemical industries. One established method to achieve this is the asymmetric reduction of prochiral ketones. While direct use of an achiral reagent like this compound would not yield a single enantiomer, it serves as a crucial component in chiral phase-transfer catalysis systems.

In this methodology, a prochiral ketone is reduced by a borohydride source, typically sodium borohydride, in a two-phase system (e.g., water and an organic solvent like 1,2-dichloroethane). rsc.orgjst.go.jp The key to achieving asymmetry is the presence of a chiral phase-transfer catalyst, which is often a chiral quaternary ammonium (B1175870) salt. rsc.orgjst.go.jp These catalysts, frequently derived from naturally occurring chiral molecules like ephedrine, form a chiral complex with the borohydride anion (BH₄⁻). rsc.org This chiral complex is then transferred into the organic phase where it preferentially attacks one face of the prochiral ketone, leading to an excess of one enantiomer of the resulting alcohol. rsc.orgjst.go.jp

The extent of stereoselectivity, measured as enantiomeric excess (e.e.), is highly dependent on the structure of the chiral catalyst, the substrate, and the reaction conditions. jst.go.jptandfonline.com Research by Kinishi et al. demonstrated the asymmetric reduction of various ketones using sodium borohydride with chiral N-substituted ephedrine-based quaternary ammonium salts as catalysts. The results, as summarized in the table below, show that optical yields up to 43% can be achieved. jst.go.jp This approach highlights the potential for creating chiral environments for reductions using systems analogous to this compound.

Table 1: Asymmetric Reduction of Prochiral Ketones with NaBH₄ and Chiral Quaternary Ammonium Catalysts jst.go.jp

Prochiral Ketone Chiral Catalyst* Solvent System Product Alcohol Enantiomeric Excess (e.e.) (%)
Acetophenone (R)-N,N-Dimethyl-N-dodecyl-ephedrinium bromide H₂O / CH₂Cl₂ 1-Phenylethanol 10
Propiophenone (R)-N,N-Dimethyl-N-dodecyl-ephedrinium bromide H₂O / CH₂Cl₂ 1-Phenyl-1-propanol 18
Butyrophenone (R)-N,N-Dimethyl-N-dodecyl-ephedrinium bromide H₂O / CH₂Cl₂ 1-Phenyl-1-butanol 43
Isobutyrophenone (R)-N,N-Dimethyl-N-dodecyl-ephedrinium bromide H₂O / CH₂Cl₂ 2-Methyl-1-phenyl-1-propanol 4

*Catalyst used as an analogue to demonstrate the principle of chiral phase-transfer catalysis.

Hydrogenation Reactions and Investigating Hydrogen Transfer Mechanisms

Quaternary ammonium borohydrides, including this compound, can function as sources of hydrogen for hydrogenation reactions. google.com In these processes, they act as hydrogen transfer reagents, donating hydride ions (H⁻) to a substrate, often in the presence of a metal catalyst. This method can be an alternative to using molecular hydrogen (H₂) gas, which often requires high pressure and specialized equipment.

The general utility of quaternary ammonium salts is noted in catalyzing hydrogenation reactions. sci-hub.se The borohydride salt can be used in stoichiometric amounts or as part of a catalytic cycle. For instance, a patent for the synthesis of the alkaloid (-)-galanthamine lists this compound as a suitable reducing agent for a complex ketone intermediate. google.com This reduction is a critical step in the total synthesis and demonstrates the compound's utility in complex molecular transformations. google.com

The mechanism of hydrogen transfer from a borohydride anion involves the delivery of a hydride to an unsaturated center. In the context of catalytic hydrogenation, the process can be multifaceted. The borohydride may reduce the metal catalyst to a lower oxidation state, which then activates the substrate towards reduction. Alternatively, the borohydride itself may directly transfer a hydride to the substrate that has been coordinated to the metal center.

Detailed mechanistic studies specifically investigating the hydrogen transfer pathways for this compound in hydrogenation reactions are not extensively documented in the surveyed scientific literature. However, the principles are based on the well-established reactivity of the borohydride anion. The large, lipophilic quaternary ammonium cation, such as methyltrioctylammonium, enhances the solubility of the borohydride in organic solvents, facilitating its interaction with organic substrates and catalysts in a homogeneous or biphasic environment. rsc.org

Catalytic Roles and Applications

Application as a Phase-Transfer Catalyst in Multiphase Systems

Methyltrioctylammonium borohydride (B1222165) is highly effective as a phase-transfer catalyst (PTC), particularly for reduction reactions involving the borohydride anion (BH₄⁻) in biphasic systems. Many organic substrates are soluble only in organic solvents, whereas the common reducing agent, sodium borohydride, is primarily soluble in water or protic solvents. This phase incompatibility hinders the reaction.

A phase-transfer catalyst circumvents this issue by transporting the reactive anion from the aqueous phase into the organic phase. The large, lipophilic methyltrioctylammonium cation [(CH₃)(C₈H₁₇)₃N]⁺ pairs with the borohydride anion [BH₄]⁻. This resulting ion pair, methyltrioctylammonium borohydride, possesses sufficient organic character to be soluble in the nonpolar organic phase. acs.orgoperachem.com Once in the organic phase, the borohydride anion is available to react with the dissolved substrate, for example, reducing a ketone to an alcohol. researchgate.net After the reaction, the quaternary ammonium (B1175870) cation can return to the aqueous phase to transport another borohydride anion, thus continuing the catalytic cycle. operachem.com This methodology allows reactions to proceed under mild conditions and can increase reaction rates and yields. acs.orgbiomedres.us

The table below outlines the typical components and their roles in a phase-transfer catalyzed reduction.

Table 1: Components of a Borohydride Reduction System Using Phase-Transfer Catalysis

Component Phase Role
Organic Substrate (e.g., Ketone) Organic Reactant to be reduced.
Organic Solvent (e.g., Toluene) Organic Dissolves the organic substrate.
Sodium Borohydride (NaBH₄) Aqueous Source of the reducing agent (borohydride anion).
Water Aqueous Dissolves the sodium borohydride.

| Methyltrioctylammonium cation | Both | Phase-transfer agent; transports BH₄⁻ into the organic phase. |

In Situ Generation of Active Catalytic Species

The borohydride component of this compound can serve as a potent reducing agent for the in situ generation of catalytically active species, particularly metal nanoparticles, from precursor salts. In this application, a soluble metal salt (e.g., a chloride or nitrate (B79036) of platinum, palladium, gold, or ruthenium) is introduced into the reaction system. researchgate.netuniv-artois.fr

The borohydride anion reduces the metal cations (Mⁿ⁺) to their zero-valent state (M⁰), which then nucleate and grow into nanoparticles. These nanoparticles are often highly effective catalysts for various transformations, such as hydrogenations or carbon-carbon coupling reactions. rsc.org

The methyltrioctylammonium cation can play a synergistic dual role in this process. Firstly, as a phase-transfer agent, it can transport the metal salt or the borohydride anion across phase boundaries. Secondly, the bulky organic cation can act as a capping or stabilizing agent that adsorbs to the surface of the newly formed nanoparticles. This stabilization prevents the nanoparticles from aggregating and deactivating, ensuring a high surface area and sustained catalytic activity. univ-artois.fr This one-pot method provides a convenient route to generating highly active, well-dispersed catalysts directly within the reaction medium. rsc.org

Precursor Utility in the Synthesis of Metal Borohydride Catalysts

This compound can be employed as a reagent in the synthesis of other complex metal borohydrides through metathesis or salt-exchange reactions. nih.gov This synthetic strategy is a common pathway for preparing a wide variety of metal borohydrides that may not be accessible through direct methods. rsc.org

In a typical synthesis, this compound is reacted with a metal halide (e.g., a metal chloride, MClₓ) in an appropriate organic solvent. The borohydride anions exchange with the halide anions. If the resulting methyltrioctylammonium halide is insoluble in the reaction solvent, its precipitation drives the reaction to completion, leaving the desired metal borohydride in solution.

The general reaction is as follows: x [(CH₃)(C₈H₁₇)₃N]⁺[BH₄]⁻ + MClₓ → M(BH₄)ₓ + x [(CH₃)(C₈H₁₇)₃N]⁺[Cl]⁻↓

The choice of solvent is critical to ensure the solubility of the reactants and the precipitation of the quaternary ammonium halide byproduct. The high solubility of this compound in a range of nonpolar organic solvents makes it a particularly useful precursor for synthesizing metal borohydrides that are sensitive to protic or highly polar solvents. nih.gov

Participation in Organoborane-Mediated Hydride Abstraction Cycles for Catalyst Turnover

In certain catalytic cycles mediated by electron-deficient organoboranes, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), the borohydride anion is essential for catalyst turnover. thieme-connect.comcardiff.ac.uk These reactions often involve the activation of C-H bonds adjacent to a nitrogen atom in amines. thieme-connect.com

The catalytic cycle typically proceeds via the following steps:

Hydride Abstraction: The Lewis acidic organoborane abstracts a hydride ion (H⁻) from the α-position of an amine. This generates a reactive iminium ion and a hydridoborate species. cardiff.ac.uk

Intermediate Reaction: The highly electrophilic iminium ion is then intercepted by a nucleophile present in the reaction mixture.

Catalyst Regeneration: The hydridoborate species, formed in the initial step, must be reconverted to the active borane (B79455) catalyst to complete the cycle. This is where this compound plays its role. The borohydride anion can act as a hydride shuttle or directly reduce an intermediate, which ultimately allows for the regeneration of the catalytically active organoborane. thieme-connect.com

Table 2: Key Steps in an Organoborane-Mediated Catalytic Cycle

Step Process Role of Borohydride
1 Hydride Abstraction The organoborane catalyst removes H⁻ from the substrate, forming an iminium ion and a hydridoborate.
2 Nucleophilic Attack The iminium ion intermediate reacts with a nucleophile.
3 Catalyst Turnover The borohydride anion (from this compound) donates a hydride to an intermediate species, facilitating the regeneration of the active organoborane catalyst.

Mechanistic Investigations and Reaction Dynamics

Detailed Analysis of Hydride Transfer Mechanisms

The primary function of methyltrioctylammonium borohydride (B1222165) is the delivery of a hydride ion (H⁻) to an electrophilic center, typically a carbonyl group in an aldehyde or ketone. The generally accepted mechanism for the reduction of aldehydes and ketones by borohydrides involves a two-step process. masterorganicchemistry.com

The first step is the nucleophilic addition of the hydride ion to the electrophilic carbonyl carbon. This transfer forms a new carbon-hydrogen bond and breaks the carbon-oxygen pi bond, resulting in the formation of an alkoxide intermediate. The borane (B79455) moiety (BH₃) coordinates to the carbonyl oxygen, facilitating the hydride transfer.

The second step involves the protonation of the resulting alkoxide intermediate. masterorganicchemistry.com This is typically achieved during a workup step with a protic solvent, such as water or an alcohol, to yield the final alcohol product.

Impact of Counterion and Solvent Environment on Reaction Kinetics and Selectivity

The nature of the counterion and the solvent system significantly influences the reactivity and selectivity of borohydride reductions.

Counterion Effects: The methyltrioctylammonium cation is a large, sterically hindered, and non-coordinating cation. Unlike smaller metal cations (e.g., Na⁺, Li⁺), it does not significantly polarize the borohydride anion. The size and lipophilicity of the methyltrioctylammonium cation enhance the solubility of the borohydride salt in organic solvents. researchgate.net This is a key feature of phase transfer catalysis, where the quaternary ammonium (B1175870) salt transports the reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. researchgate.netresearchgate.net This transfer facilitates reactions that would otherwise be very slow due to the immiscibility of the reactants. researchgate.net

Solvent Effects: The choice of solvent can dramatically alter the rate and outcome of reductions involving methyltrioctylammonium borohydride.

Polar Protic Solvents: Solvents like alcohols can participate in the reaction by solvating the borohydride and the substrate. However, they can also react with the borohydride, leading to its decomposition and the generation of hydrogen gas. researchgate.net

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can dissolve both the borohydride salt and many organic substrates. Their ability to solvate cations strongly can lead to a "naked" and more reactive borohydride anion.

Nonpolar Solvents: In nonpolar solvents like toluene (B28343) or hexane, the solubility of ionic species like this compound is limited. However, the large alkyl chains of the cation provide some lipophilicity, allowing for a sufficient concentration of the reducing agent in the organic phase to effect reduction, especially under phase transfer conditions. The reactivity in nonpolar solvents is often enhanced compared to reactions with sodium borohydride, which is insoluble in such media. acs.org

The interplay between the counterion and solvent determines the aggregation state of the ion pairs, which in turn affects the availability and reactivity of the hydride.

Solvent TypeGeneral Effect on Reaction with this compoundReference
Polar Protic (e.g., Ethanol)Can solvate reactants but may also react with the borohydride. researchgate.net
Polar Aprotic (e.g., DMF)Good solubility, can lead to a more reactive "naked" borohydride anion. researchgate.net
Nonpolar (e.g., Toluene)Enhanced reactivity compared to inorganic borohydrides due to increased solubility. researchgate.netacs.org

Identification and Characterization of Transient Reaction Intermediates

The direct observation and characterization of transient intermediates in borohydride reductions are challenging due to their short lifetimes. However, mechanistic studies and computational models suggest the formation of several key species.

The initial intermediate is the alkoxyborohydride , formed after the first hydride transfer. For example, in the reduction of a ketone (R₂C=O), the intermediate would be [R₂CHO-BH₃]⁻. This species is still a source of hydride and can continue to reduce additional ketone molecules.

Subsequent hydride transfers lead to the formation of dialkoxy-, trialkoxy-, and finally tetraalkoxyborates ([B(OR)₄]⁻). These species are generally less reactive as reducing agents than the initial borohydride.

In some cases, particularly with α,β-unsaturated carbonyl compounds, 1,4-addition (conjugate reduction) can compete with the standard 1,2-addition to the carbonyl group. This leads to the formation of an enolate intermediate. The selectivity between 1,2- and 1,4-addition is highly dependent on the substrate, steric factors, and reaction conditions.

While direct spectroscopic identification of these intermediates for this compound specifically is not widely reported, their existence is inferred from the well-established mechanisms of borohydride reductions.

Kinetic Studies and Reaction Rate Determination

A general kinetic model for such a system can be described by the following dependencies:

Concentration of the Substrate: The reaction rate is typically proportional to the concentration of the electrophilic substrate.

Concentration of the Catalyst (Methyltrioctylammonium cation): The rate increases with the concentration of the phase transfer catalyst up to a certain point, after which it may level off due to saturation of the interface or the formation of micelles.

Concentration of the Borohydride: The rate is also dependent on the concentration of the borohydride in the source phase.

Stirring Speed: In biphasic systems, the rate of interfacial mass transfer is influenced by the degree of agitation, meaning the reaction rate can be dependent on the stirring speed.

The rate law for a phase-transfer-catalyzed reduction can be complex, but a simplified representation under certain assumptions is:

Rate = k_obs [Substrate]

where k_obs is the observed rate constant, which is a function of the catalyst concentration, borohydride concentration, and mass transfer coefficients.

Systematic studies on the reduction of specific substrates would be required to determine the precise rate constants and reaction orders for this compound under various conditions.

FactorInfluence on Reaction RateReference
Substrate ConcentrationGenerally, a positive correlation with the rate. researchgate.net
Catalyst ConcentrationRate increases up to a saturation point. researchgate.net
Borohydride ConcentrationPositive correlation with the rate. researchgate.net
Agitation SpeedCan increase the rate in biphasic systems by enhancing mass transfer. researchgate.net

Electrochemical Applications and Electrosynthesis

Anodic Borohydride (B1222165) Oxidation as a Counter Reaction in Reductive Electrosynthesis

There is no specific information available in the searched literature regarding the use of Methyltrioctylammonium borohydride for anodic borohydride oxidation as a counter reaction in reductive electrosynthesis.

Role as a Supporting Electrolyte in Advanced Electrochemical Transformations

There is no specific information available in the searched literature regarding the role of this compound as a supporting electrolyte in advanced electrochemical transformations.

Applications in Materials Science and Engineering

Role in the Synthesis and Stabilization of Nanoparticle Architectures

The synthesis of metallic nanoparticles is a cornerstone of modern nanotechnology, and borohydrides are frequently employed as powerful reducing agents in these processes. The chemical reduction of metal salts is a common "bottom-up" method for producing nanoparticles, where metal ions in solution are reduced to form neutral atoms that then nucleate and grow into nanoparticles. dergipark.org.tr

The borohydride (B1222165) anion (BH₄⁻) is a key player in this synthesis. In the case of silver nanoparticle synthesis, for instance, sodium borohydride (NaBH₄) is widely used to reduce silver nitrate (B79036) (AgNO₃). dergipark.org.trresearchgate.net The reaction proceeds rapidly, leading to the formation of small, often spherical, silver nanoparticles. researchgate.netresearchgate.net The borohydride plays a dual role, not only reducing the metal ions but also adsorbing onto the surface of the newly formed nanoparticles. researchgate.netnih.gov This surface layer of adsorbed borohydride anions creates repulsive forces between the particles, preventing their aggregation and ensuring the stability of the colloidal suspension. nih.gov

While sodium borohydride is common, the use of quaternary ammonium (B1175870) borohydrides, such as Methyltrioctylammonium borohydride, introduces an additional layer of control. The large, bulky methyltrioctylammonium cation acts as a capping or stabilizing agent. This cation can form a protective layer around the nanoparticle, providing steric hindrance that complements the electrostatic stabilization from the borohydride anions. This dual stabilization is crucial for controlling particle size and preventing agglomeration, especially in non-aqueous solvent systems where electrostatic repulsion is less effective. The lipophilic nature of the trioctyl chains makes this cation particularly effective in organic media.

Research on related compounds, like tetrabutylammonium (B224687) borohydride (TBAB), has shown that such reagents are effective in producing well-defined, monodisperse alloy nanoparticles, indicating the utility of organic borohydrides in controlling nanoparticle morphology and composition. Organic borohydrides are often favored as they are soluble in a wider range of solvents, enhancing their versatility in various synthesis protocols. nih.gov

Table 1: Parameters in Borohydride-Mediated Nanoparticle Synthesis This table is based on findings from the synthesis of silver nanoparticles using the borohydride reduction method.

ParameterDescriptionTypical Values/ObservationsSource
Reducing Agent Provides electrons for the reduction of metal ions.Sodium Borohydride (NaBH₄) is commonly used. dergipark.org.trresearchgate.net
Precursor A salt containing the metal ion to be reduced.Silver Nitrate (AgNO₃) for silver nanoparticles. researchgate.net
Stabilizing Agent Prevents aggregation of nanoparticles.Borohydride anions and additional polymers like PVP. researchgate.netnih.gov
Particle Size The diameter of the resulting nanoparticles.Typically in the range of 10-50 nm. researchgate.netresearchgate.net
Surface Charge The electrical charge on the nanoparticle surface.Highly negative due to adsorbed borohydride ions. researchgate.net

Integration and Functionality within Hydrophobic Deep Eutectic Solvent Systems

Hydrophobic Deep Eutectic Solvents (HDES) have emerged as a novel class of "green" solvents with significant potential in extraction and separation processes. researchgate.netrsc.org These solvents are typically formed by mixing a quaternary ammonium salt, which acts as a Hydrogen Bond Acceptor (HBA), with a Hydrogen Bond Donor (HBD), such as a long-chain fatty acid or alcohol. researchgate.netrsc.orgmdpi.com The resulting mixture has a melting point significantly lower than its individual components. sci-hub.se

The methyltrioctylammonium cation is a well-established HBA in the formulation of HDES. researchgate.netrsc.org Its large, asymmetric structure and delocalized positive charge are effective at disrupting the crystal lattice of the HBD, leading to the formation of a liquid eutectic mixture. Specifically, Methyltrioctylammonium chloride (MTOAC) has been combined with various HBDs to create HDES for applications like the extraction of metal ions and organic compounds from aqueous solutions. researchgate.netrsc.org

In this context, this compound can function as the HBA component of an HDES. The fundamental principle of forming the eutectic mixture relies on the interaction between the cation (the HBA) and the HBD. The choice of the anion (borohydride instead of chloride) would primarily influence the physicochemical properties of the resulting HDES, such as its viscosity, polarity, and interaction with specific solutes. The borohydride anion could also introduce reactive capabilities into the solvent system, a feature not present with the more inert chloride anion. While the literature heavily focuses on the chloride-based systems, the principles of DES formation are applicable, positioning this compound as a viable, though less explored, component for creating functional HDES.

Table 2: Components of Methyltrioctylammonium-Based Hydrophobic Deep Eutectic Solvents This table is based on research using Methyltrioctylammonium chloride (MTOAC) as the Hydrogen Bond Acceptor.

Component TypeChemical NameRole in HDESSource
Hydrogen Bond Acceptor (HBA) Methyltrioctylammonium chlorideQuaternary ammonium salt that interacts with the HBD. researchgate.netrsc.org
Hydrogen Bond Donor (HBD) Decanoic AcidProvides the hydrogen for hydrogen bonding with the HBA. rsc.orgmdpi.com
Hydrogen Bond Donor (HBD) Straight-chain alcohols (e.g., n-Butanol, 1-Hexanol)Alternative HBDs that tune the solvent's properties. researchgate.netrsc.org

Precursor Chemistry for Novel Boron-Containing Materials

Organic-soluble borohydrides are valuable precursors in the synthesis of advanced boron-containing materials. nih.gov These materials are of interest for a wide range of applications, from hydrogen storage to electronics. The synthesis of new borohydrides, such as methylammonium (B1206745) borohydride ([CH₃NH₃]⁺[BH₄]⁻), highlights a synthetic pathway involving the metathesis (exchange reaction) of a halide salt with an alkali metal borohydride like NaBH₄. nih.govosti.gov This general approach is applicable to the synthesis of this compound from Methyltrioctylammonium chloride or bromide.

Once formed, these organic borohydride salts serve as versatile building blocks. Their solubility in weakly coordinating organic solvents allows for controlled, solution-based reactions that are not possible with inorganic borohydrides like NaBH₄ or LiBH₄. nih.gov For example, they can be used in the synthesis of complex metal borohydrides, which are investigated as solid-state hydrogen storage materials. The decomposition of compounds like methylammonium borohydride has been studied to understand the release of hydrogen and the formation of boron-nitrogen networks. nih.gov

This compound, with its large organic cation and reactive borohydride anion, fits within this class of precursors. The thermal decomposition of this compound would be expected to yield boron-containing materials, with the specific products depending on the reaction conditions. The presence of the large alkyl groups could influence the structure and properties of the resulting material, potentially leading to the formation of novel boron-carbon-nitrogen hybrid materials or serving as a template for porous boron-based structures. The borohydride itself is a source for boride materials, as seen in the synthesis of amorphous and crystalline metal borides from the reduction of metal salts by borohydrides. researchgate.net

Table of Mentioned Chemical Compounds

Chemical NameFormula / Abbreviation
This compound[CH₃(C₈H₁₇)₃N]⁺[BH₄]⁻
Methyltrioctylammonium chloride[CH₃(C₈H₁₇)₃N]⁺[Cl]⁻ / MTOAC
Sodium BorohydrideNaBH₄
Silver NitrateAgNO₃
Tetrabutylammonium borohydride(C₄H₉)₄NBH₄ / TBAB
Methylammonium borohydride[CH₃NH₃]⁺[BH₄]⁻
Decanoic AcidC₁₀H₂₀O₂
n-ButanolC₄H₁₀O
1-HexanolC₆H₁₄O
Lithium BorohydrideLiBH₄
Polyvinylpyrrolidone(C₆H₉NO)n / PVP

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

No peer-reviewed studies detailing Density Functional Theory (DFT) investigations of methyltrioctylammonium borohydride (B1222165) could be identified. Such studies would be invaluable for elucidating the electronic structure, bond characteristics, and vibrational frequencies of the molecule. Furthermore, DFT calculations could provide critical insights into the reaction mechanisms involving this reagent, including transition state geometries and activation energies for hydride transfer processes. The absence of this fundamental computational data limits a deep, molecular-level understanding of its reactivity.

Molecular Dynamics Simulations to Elucidate Solvent Interactions and Reaction Pathways

Similarly, there is a lack of published research employing molecular dynamics (MD) simulations to study methyltrioctylammonium borohydride. MD simulations would be instrumental in understanding the behavior of this ionic compound in different solvent environments. Key areas that remain unexplored include the solvation structure of the methyltrioctylammonium cation and the borohydride anion, the dynamics of ion pairing, and the influence of the solvent on the accessibility of the hydride for reaction. Such simulations could also map out complex reaction pathways in a dynamic setting, which is crucial for optimizing reaction conditions.

Predictive Modeling of Catalytic Activity and Reaction Selectivity

The absence of foundational DFT and MD studies naturally precludes the development of sophisticated predictive models for the catalytic activity and selectivity of this compound. The creation of robust quantitative structure-activity relationship (QSAR) models or other predictive tools relies heavily on descriptors derived from computational chemistry. Without this underlying data, any attempts to model and predict its performance in various chemical transformations would be purely speculative.

Advanced Analytical Methodologies for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B, ¹H) for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of methyltrioctylammonium borohydride (B1222165) and for probing its reactivity. Both ¹¹B and ¹H NMR provide unique and complementary information regarding the structure and environment of the borohydride anion and the methyltrioctylammonium cation.

¹¹B NMR Spectroscopy:

The ¹¹B nucleus is a quadrupolar nucleus with a spin of I = 3/2, making it highly amenable to NMR studies of boron-containing compounds. In the case of the borohydride anion (BH₄⁻), the boron atom is in a perfectly tetrahedral environment, leading to a sharp, well-defined signal. The proton-coupled ¹¹B NMR spectrum of the BH₄⁻ anion typically exhibits a characteristic quintet (a 1:4:6:4:1 intensity ratio) due to the coupling of the ¹¹B nucleus with the four equivalent protons. The chemical shift (δ) of the ¹¹B nucleus in borohydrides is sensitive to the surrounding chemical environment, including the nature of the cation and the solvent. For tetraalkylammonium borohydrides, the ¹¹B chemical shifts are generally observed in the upfield region of the spectrum. researchgate.netsdsu.edu

Interactive Data Table: Predicted ¹¹B NMR Data for Methyltrioctylammonium Borohydride

ParameterPredicted ValueMultiplicityCoupling Constant (¹JB-H)
Chemical Shift (δ)-38 to -42 ppmQuintet~81 Hz

Note: The predicted values are based on data from analogous tetraalkylammonium borohydrides.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on both the cation and the anion of this compound.

Methyltrioctylammonium Cation: The ¹H NMR spectrum of the methyltrioctylammonium cation is characterized by signals corresponding to the methyl and octyl chains. Based on data for the analogous methyltrioctylammonium chloride, the following signals are expected: a triplet corresponding to the terminal methyl groups of the octyl chains, a multiplet for the methylene groups of the octyl chains, and a singlet for the methyl group directly attached to the nitrogen atom. nih.gov The chemical shifts of the protons closer to the positively charged nitrogen atom are typically shifted downfield.

Borohydride Anion: The four equivalent protons of the borohydride anion (BH₄⁻) give rise to a characteristic 1:1:1:1 quartet in the ¹H NMR spectrum due to coupling with the ¹¹B nucleus (I=3/2). A smaller, less intense septet arising from coupling to the less abundant ¹⁰B isotope (I=3) may also be observed. The chemical shift of the borohydride protons is influenced by the cation and solvent. In the ¹H NMR spectrum of tetrabutylammonium (B224687) borohydride in CDCl₃, the borohydride signal appears as a broad quartet around 0.29 ppm. chemicalbook.com A similar upfield chemical shift is expected for the borohydride protons in this compound.

Interactive Data Table: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ)Multiplicity
Terminal CH₃ (octyl)~0.9 ppmTriplet
-(CH₂)₆- (octyl)~1.3 ppmMultiplet
-CH₂-N⁺~3.3 ppmMultiplet
CH₃-N⁺~3.1 ppmSinglet
BH₄⁻~0.3 ppmQuartet

Note: The predicted values are based on data from methyltrioctylammonium chloride and tetrabutylammonium borohydride.

Mechanistic insights can be gained by monitoring changes in the NMR spectra during a reaction. For example, the disappearance of the characteristic quintet in the ¹¹B NMR spectrum and the quartet in the ¹H NMR spectrum would indicate the consumption of the borohydride. The appearance of new signals would correspond to the formation of reaction products and intermediates.

Application of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques are powerful for elucidating reaction mechanisms as they allow for the monitoring of a reaction in real-time without the need for sample quenching or workup. This provides a dynamic picture of the reaction progress, enabling the identification of transient intermediates and the determination of reaction kinetics.

In Situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

ATR-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. By immersing an ATR probe directly into the reaction mixture, spectra can be continuously acquired. In the context of reactions involving this compound, ATR-FTIR can be used to monitor the consumption of reactants and the formation of products by observing changes in their characteristic vibrational bands.

The key vibrational mode for the borohydride anion is the B-H stretching frequency, which typically appears in the region of 2200-2400 cm⁻¹. semanticscholar.org The disappearance of this band would signify the consumption of the borohydride. Additionally, the formation of reaction products can be monitored by the appearance of their characteristic absorption bands. For instance, in the reduction of a carbonyl compound, the disappearance of the C=O stretching band (typically 1650-1750 cm⁻¹) and the appearance of a broad O-H stretching band (typically 3200-3600 cm⁻¹) from the resulting alcohol can be monitored simultaneously. rsc.orgacs.org This real-time data allows for the generation of concentration profiles for reactants and products, from which kinetic information can be extracted.

In Situ Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopic technique that offers complementary information to FTIR. It is particularly advantageous for studying aqueous systems and for observing non-polar bonds that are weak in the IR spectrum. The symmetric B-H stretch of the borohydride anion is Raman active and can be used to monitor its concentration. The influence of the cation on the vibrational modes of the anion can also be studied. nih.govresearchgate.net

By monitoring the intensity of the characteristic Raman bands of the reactants and products over time, kinetic profiles can be constructed. This can provide valuable information about the reaction order and the rate constant. Furthermore, the ability of Raman spectroscopy to probe low-frequency modes can be useful for studying interactions between the borohydride and the solvent or other species in the reaction mixture.

Q & A

Q. What are the established synthetic routes for methyltrioctylammonium borohydride, and how is its purity validated in academic settings?

this compound is typically synthesized via metathesis reactions, where methyltrioctylammonium halides (e.g., chloride or bromide) react with alkali metal borohydrides (e.g., NaBH₄) in anhydrous solvents like tetrahydrofuran (THF). Purity is assessed through elemental analysis (C, H, N), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and X-ray diffraction (XRD) for crystallographic characterization . Thermogravimetric analysis (TGA) can also evaluate thermal stability and moisture sensitivity .

Q. How does the solubility of this compound in organic solvents compare to conventional borohydrides like NaBH₄, and what implications does this have for reaction design?

Unlike alkali metal borohydrides, this compound exhibits enhanced solubility in non-polar and aprotic solvents (e.g., THF, dichloromethane) due to its bulky quaternary ammonium cation. This enables homogeneous reactions in organic media, reducing phase-transfer limitations. For example, tetrabutylammonium borohydride achieves comparable reduction efficiency at lower concentrations than NaBH₄ in organic-phase reactions, suggesting similar advantages for methyltrioctylammonium derivatives .

Q. What analytical techniques are critical for characterizing the reduction kinetics of this compound in organic transformations?

Kinetic studies often employ in situ Fourier-transform infrared (FTIR) spectroscopy to track carbonyl group reduction or gas chromatography (GC) to monitor hydrogen evolution. For mechanistic insights, ¹¹B NMR can identify borohydride degradation intermediates (e.g., BH₃OH⁻), while cyclic voltammetry reveals electrochemical oxidation pathways .

Advanced Research Questions

Q. What mechanistic differences exist between this compound and alkali metal borohydrides in stereoselective reductions?

The ammonium cation’s steric bulk and ion-pairing effects can alter transition-state geometries. For instance, tetrabutylammonium borohydride shows substrate selectivity in ketone reductions due to its ability to stabilize intermediates via cation-π interactions. Computational studies (e.g., density functional theory) are recommended to map energy barriers and predict regioselectivity for methyltrioctylammonium derivatives .

Q. How does this compound perform in electrochemical applications, such as fuel cells or electrodeposition, compared to NaBH₄?

In direct borohydride fuel cells (DBFCs), ammonium borohydrides may reduce electrode poisoning by minimizing borohydride hydrolysis (a side reaction common with NaBH₄). Preliminary studies on tetrabutylammonium borohydride in electrodeposition show it forms stable [Ln(BH₄)₄]⁻ complexes with lanthanides, suggesting methyltrioctylammonium variants could enable similar processes in ionic liquid electrolytes .

Q. What strategies mitigate thermal decomposition or borane release during high-temperature applications of this compound?

Controlled-temperature TGA and differential scanning calorimetry (DSC) reveal decomposition thresholds. Stabilization methods include encapsulation in mesoporous silica or combining with Lewis acids (e.g., ZnCl₂) to suppress borane volatilization. Inert-atmosphere gloveboxes are critical for handling .

Q. How do ionic liquid matrices influence the catalytic activity of this compound in hydrogen storage or reduction reactions?

Ionic liquids like [N₁₈₈₈][Tf₂N] (methyltrioctylammonium bis(trifluoromethylsulfonyl)imide) enhance borohydride stability by forming protective solvation shells. Electrochemical impedance spectroscopy (EIS) can quantify ionic conductivity and interfacial kinetics in such systems .

Methodological Notes

  • Contradictions in Data : While NaBH₄ is well-studied in DBFCs, this compound’s electrochemical behavior remains underexplored. Conflicting reports on borohydride hydrolysis rates (e.g., vs. 13) highlight the need for standardized testing protocols.
  • Gaps in Literature : No direct studies on this compound’s crystallography or magnetic properties exist; extrapolation from analogous ammonium borohydrides (e.g., tetraethylammonium) is necessary .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.